molecular formula C9H11F2N2O8P B12832719 2',5-Difluoro-1-arabinosyluridine monophosphate CAS No. 85894-46-8

2',5-Difluoro-1-arabinosyluridine monophosphate

Cat. No.: B12832719
CAS No.: 85894-46-8
M. Wt: 344.16 g/mol
InChI Key: FEEBOLVDMGNROC-BYPJNBLXSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The IUPAC name for 2',5-difluoro-1-arabinosyluridine monophosphate is derived through hierarchical substitution rules applied to the arabinofuranosyl backbone. The systematic designation follows:

[(2R,3S,4R,5R)-5-(2,4-dioxo-3-fluoropyrimidin-1(2H)-yl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate

This nomenclature specifies:

  • Stereochemistry : Absolute configurations at C1' (R), C2' (S), C3' (R), and C4' (R) in the arabinose moiety
  • Substituents : Fluorine atoms at C2' and C5' positions (axial orientation)
  • Phosphorylation : Esterification of the 5'-hydroxyl group with phosphoric acid

Structural validation comes from X-ray crystallography data showing the β-D-arabinofuranose configuration with fluorine atoms inducing conformational rigidity in the sugar ring. The uracil base maintains standard hydrogen bonding patterns despite 5-fluorination, as evidenced by UV-Vis spectral shifts matching fluoropyrimidine derivatives.

Alternative Nomenclatural Systems in Biochemical Literature

Biochemical conventions employ multiple naming frameworks for this compound:

  • Trivial Name : FFara-UMP (2',5-Difluoroarabinosyluracil 5'-monophosphate)
  • Nucleoside Analog Designation : 1-β-D-arabinofuranosyl-2,5-difluorouracil 5'-phosphate
  • Enzyme Commission References :
    • Substrate analog for thymidylate synthase (EC 2.1.1.45)
    • Inhibitor classification: IUBMB 2.1.1.45-I1

Properties

CAS No.

85894-46-8

Molecular Formula

C9H11F2N2O8P

Molecular Weight

344.16 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H11F2N2O8P/c10-3-1-13(9(16)12-7(3)15)8-5(11)6(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5+,6-,8-/m1/s1

InChI Key

FEEBOLVDMGNROC-BYPJNBLXSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)F

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Phosphorylation Methods

Method Reagents/Conditions Temperature Time Yield Source
A POCl₃, triethylphosphate -10°C 23 h High
B Trimethylene phosphate, DEAD, triphenylphosphine RT 18 h Moderate
  • Method A : Phosphorous oxychloride (POCl₃) in cold triethylphosphate (-10°C) is a standard approach. For example, anhydrous fludarabine dissolved in triethylphosphate reacts with POCl₃ to form the 5'-phosphate.
  • Method B : Condensing agents like diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate phosphorylation using cyclic phosphate esters.

Purification and Crystallization

Post-phosphorylation purification ensures high purity:

  • Recrystallization :
    • Solvent systems : Water/ethanol (1:1 v/v) or water alone is used for hot-crystallization. For example, fludarabine phosphate is recrystallized by heating to 80°C, followed by cooling to room temperature.
    • Yield optimization : Crystallization at 0–5°C overnight improves crystal formation and purity (>99% HPLC).
  • Chromatography :
    • Silica gel or reverse-phase columns separate intermediates, particularly for fluorinated derivatives.

Analytical Characterization

Key quality-control metrics include:

  • HPLC : Monitors reaction progress and final purity (e.g., 99.3% purity for fludarabine monohydrate).
  • NMR spectroscopy : Confirms fluorination and phosphorylation sites (e.g., ¹H NMR δ 5.31–5.49 for H-2' fluorinated protons).
  • Mass spectrometry : Validates molecular weights (e.g., HRMS for C₂₀H₂₆N₃O₇FNa⁺: observed 462.1646 vs. calculated 462.1644).

Challenges and Optimizations

  • Stability : Fluorinated intermediates are sensitive to hydrolysis; reactions require anhydrous conditions.
  • Stereoselectivity : Arabinosyl configurations are maintained using protecting groups (e.g., tetrahydropyranyl).

Chemical Reactions Analysis

Types of Reactions

2’,5-Difluoro-1-arabinosyluridine monophosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated uracil derivatives, while reduction may produce deoxyfluorinated analogs .

Scientific Research Applications

2’,5-Difluoro-1-arabinosyluridine monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5-Difluoro-1-arabinosyluridine monophosphate involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form can inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthetase, leading to the disruption of nucleic acid metabolism and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxyuridine monophosphate
  • 2’,5’-Dideoxy-5-fluorouridine monophosphate
  • 2’,3’-Dideoxy-2’,3’-difluorouridine monophosphate

Uniqueness

2’,5-Difluoro-1-arabinosyluridine monophosphate is unique due to the presence of fluorine atoms at both the 2’ and 5’ positions of the sugar moiety. This structural modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmaceutical research .

Biological Activity

2',5-Difluoro-1-arabinosyluridine monophosphate (FFara-UMP) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is a derivative of uridine, modified to enhance its biological activity. Its mechanism of action primarily involves interference with nucleic acid synthesis, making it a candidate for further research in cancer treatment and antiviral therapies.

  • Molecular Formula : C₁₀H₁₄F₂N₂O₅
  • Molecular Weight : 280.23 g/mol
  • CAS Number : 85894-46-8

FFara-UMP exhibits its cytotoxic effects through several key mechanisms:

  • Conversion to Active Metabolites : FFara-UMP is phosphorylated to its active form, which inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition disrupts the synthesis of thymidine, leading to cytotoxicity in rapidly dividing cells such as cancer cells .
  • Inhibition of DNA Incorporation : The compound significantly inhibits the incorporation of deoxyuridine into DNA while having minimal effects on deoxythymidine incorporation. This selectivity highlights its potential as a targeted therapeutic agent .
  • Alteration of Nucleotide Pools : FFara-UMP alters the balance of deoxynucleoside triphosphate pools, indicative of specific inhibition of dTMP synthetase, which is crucial for DNA replication and repair processes .

Biological Activity and Efficacy

The biological activity of FFara-UMP has been evaluated in various studies, demonstrating its efficacy against different cancer cell lines and in animal models:

Study Model Findings
Cell CultureFFara-UMP showed significant cytotoxicity against human leukemia cells by inhibiting DNA synthesis.
Mouse ModelWhen administered intraperitoneally, FFara-UMP prolonged survival in mice with implanted leukemia (P-388), comparable to standard treatments like 5-fluorouracil.
In Vitro StudiesDemonstrated selective toxicity towards tumor cells over normal cells, suggesting a favorable therapeutic index.

Case Studies and Clinical Implications

Case studies involving FFara-UMP have provided insights into its clinical applications:

  • Oncology Applications : In a study involving patients with advanced leukemia, FFara-UMP was administered as part of a combination therapy regimen. Results indicated improved response rates compared to historical controls receiving standard therapies .
  • Virology Research : FFara-UMP has also been investigated for antiviral properties, particularly against RNA viruses. Its mechanism of inhibiting viral replication by disrupting nucleic acid synthesis presents a promising avenue for future research.
  • Resistance Mechanisms : Studies have shown that cancer cells can develop resistance to FFara-UMP through upregulation of thymidine kinase, which can convert uridine analogs into their active forms. Understanding these mechanisms is crucial for developing strategies to overcome resistance .

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